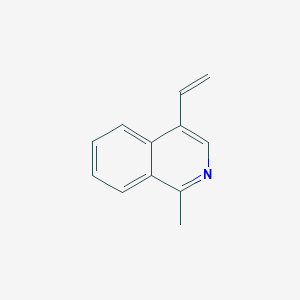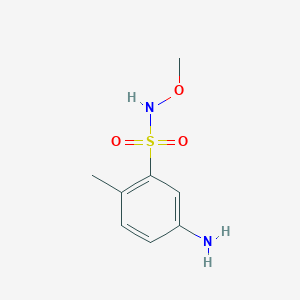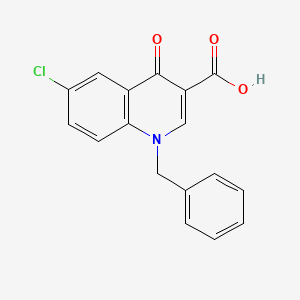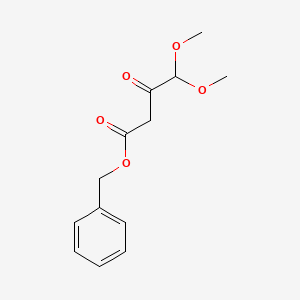
Benzyl 4,4-dimethoxy-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzyl 4,4-dimethoxy-3-oxobutanoate is an organic compound with the molecular formula C13H16O5. It is a derivative of butanoic acid and is characterized by the presence of benzyl and dimethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl 4,4-dimethoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxy-3-oxobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
Benzyl 4,4-dimethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: this compound can be oxidized to benzyl 4,4-dimethoxy-3-oxobutanoic acid.
Reduction: Reduction can yield benzyl 4,4-dimethoxy-3-hydroxybutanoate.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl 4,4-dimethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzyl 4,4-dimethoxy-3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The benzyl and dimethoxy groups may influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
類似化合物との比較
Similar Compounds
- Methyl 4,4-dimethoxy-3-oxobutanoate
- Ethyl 4,4-dimethoxy-3-oxobutanoate
- Propyl 4,4-dimethoxy-3-oxobutanoate
Uniqueness
Benzyl 4,4-dimethoxy-3-oxobutanoate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
特性
分子式 |
C13H16O5 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
benzyl 4,4-dimethoxy-3-oxobutanoate |
InChI |
InChI=1S/C13H16O5/c1-16-13(17-2)11(14)8-12(15)18-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
InChIキー |
CLYYBCYEPIRJCL-UHFFFAOYSA-N |
正規SMILES |
COC(C(=O)CC(=O)OCC1=CC=CC=C1)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
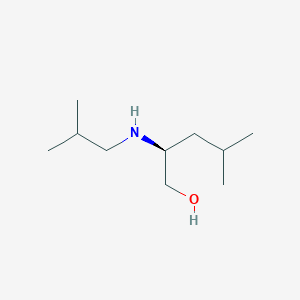
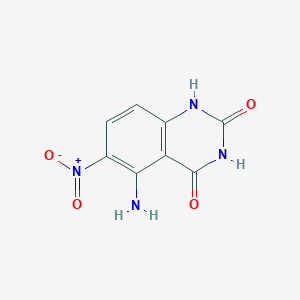
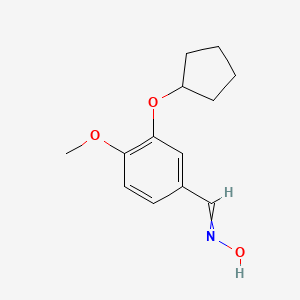
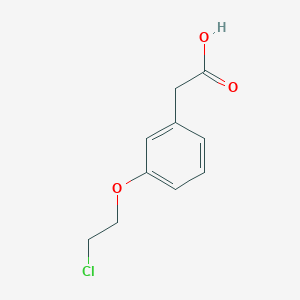
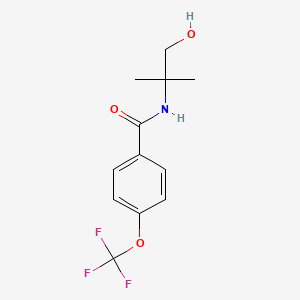
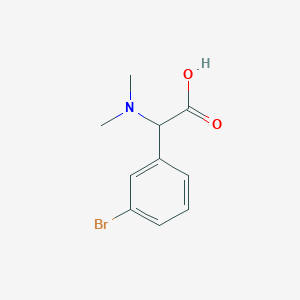

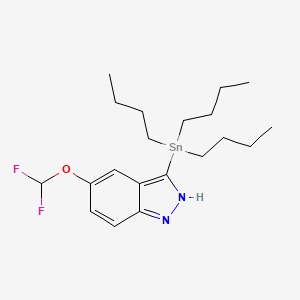

![4-Methyl-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8356050.png)

